molecular formula C5H9B B1276528 2-Pentene, 1-bromo- CAS No. 20599-27-3

2-Pentene, 1-bromo-

Cat. No.: B1276528
CAS No.: 20599-27-3
M. Wt: 149.03 g/mol
InChI Key: FTBPZRNURKMEFD-ONEGZZNKSA-N
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Description

2-Pentene, 1-bromo- is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of pentene, specifically a bromoalkene. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentene, 1-bromo- can be synthesized through the bromination of 2-pentene. The reaction typically involves the addition of bromine (Br₂) to 2-pentene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, forming a bromonium ion intermediate, which is then attacked by a bromide ion to yield the final product .

Industrial Production Methods: Industrial production of 2-Pentene, 1-bromo- follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of stabilizers such as hydroquinone may be employed to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Pentene, 1-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes or alkynes.

    Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted alkenes or alkanes.

    Elimination: Products include alkenes or alkynes.

    Addition: Products include vicinal dihalides or haloalkanes.

Scientific Research Applications

2-Pentene, 1-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentene, 1-bromo- in chemical reactions involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Uniqueness: 2-Pentene, 1-bromo- is unique due to its specific geometric isomerism and the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Its ability to form stable bromonium ion intermediates makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

(E)-1-bromopent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBPZRNURKMEFD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032587
Record name (2E)-1-Bromo-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20599-27-3, 7348-71-2
Record name 2-Pentene, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-Bromo-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-pentene, predominantly trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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